Zinc, bromocyclopentyl-

Catalog No.
S1497248
CAS No.
171860-68-7
M.F
C5H9BrZn
M. Wt
214.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc, bromocyclopentyl-

CAS Number

171860-68-7

Product Name

Zinc, bromocyclopentyl-

IUPAC Name

bromozinc(1+);cyclopentane

Molecular Formula

C5H9BrZn

Molecular Weight

214.4 g/mol

InChI

InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

GTJUPSNUGOBNMF-UHFFFAOYSA-M

SMILES

C1CC[CH-]C1.[Zn+]Br

Canonical SMILES

C1CC[CH-]C1.[Zn+]Br

Organic Synthesis

  • Cross-coupling reactions

    Zinc, bromocyclopentyl- serves as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly for the formation of carbon-carbon bonds. These reactions involve the coupling of a cyclopentyl group with various organic fragments, enabling the synthesis of complex organic molecules.

  • Negishi coupling

    This specific type of cross-coupling reaction utilizes zinc, bromocyclopentyl- to introduce a cyclopentyl group to an unsaturated carbon-carbon bond. This reaction is particularly useful for the synthesis of alkenes, alkynes, and even complex natural products containing the cyclopentyl moiety.

Medicinal Chemistry

  • Exploration of new drug candidates: Zinc, bromocyclopentyl- is being investigated for its potential in medicinal chemistry. Researchers are exploring its reactivity with various functional groups to generate novel compounds with potential therapeutic applications. However, it is important to note that this compound itself is not a drug candidate and further research is needed to evaluate the safety and efficacy of any derived compounds.

Zinc, bromocyclopentyl- is an organozinc compound with the molecular formula C5H9BrZn\text{C}_5\text{H}_9\text{BrZn} and a molecular weight of approximately 214.41 g/mol . This compound consists of a bromocyclopentyl group bonded to a zinc atom, which contributes to its unique chemical properties. It is classified as a reagent in organic synthesis and is known for its reactivity in various chemical transformations.

, primarily due to the presence of the zinc atom, which can act as a Lewis acid. Common reactions include:

  • Negishi Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions with haloarenes in the presence of palladium catalysts, allowing for the formation of carbon-carbon bonds .
  • Fischer Indole Synthesis: It is also effective in synthesizing polyfunctional indoles by reacting with aryldiazonium salts .
  • Alkylation Reactions: The compound can undergo alkylation reactions, where it reacts with various electrophiles to form new carbon-carbon bonds.

The biological activity of zinc, bromocyclopentyl- has not been extensively studied, but organozinc compounds are generally known for their potential applications in medicinal chemistry. Some organozinc reagents have shown antibacterial and antifungal properties, although specific data on this compound's biological effects is limited .

Zinc, bromocyclopentyl- can be synthesized through several methods:

  • Direct Reaction: It can be prepared by reacting cyclopentylmagnesium bromide with zinc halides.
  • Organometallic Synthesis: The synthesis often involves the use of tetrahydrofuran as a solvent to stabilize the organozinc reagent during its formation .
  • Reagent Preparation: The compound may also be generated from the reaction of cyclopentylbromide with zinc powder or zinc salts under controlled conditions.

Zinc, bromocyclopentyl- has various applications in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used as a reagent in the synthesis of complex organic molecules that may have therapeutic effects.
  • Material Science: The compound can be employed in creating new materials through polymerization processes or as a catalyst in

Zinc, bromocyclopentyl- shares similarities with other organozinc compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Zinc BromideZnBr₂Used in oil drilling and as an electrolyte
Cyclopentylzinc BromideC₅H₉BrZnUtilized in Negishi coupling and Fischer synthesis
Cyclohexylzinc BromideC₆H₁₁BrZnSimilar applications in organic synthesis
Isobutylzinc BromideC₄H₉BrZnKnown for its use in cross-coupling reactions

Uniqueness

Zinc, bromocyclopentyl- is unique due to its specific cyclopentyl group, which influences its reactivity and selectivity in

Hydrogen Bond Acceptor Count

1

Exact Mass

211.91790 g/mol

Monoisotopic Mass

211.91790 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 121 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (31.4%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (31.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (68.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (31.4%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (31.4%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (31.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (68.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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